

structural characterization of IYPTNGYTR acetate

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An In-depth Technical Guide on the Structural Characterization of IYPTNGYTR Acetate

Introduction

The peptide with the amino acid sequence Isoleucine-Tyrosine-Proline-Threonine-Asparagine-Glycine-Tyrosine-Threonine-Arginine, commonly referred to as IYPTNGYTR, is a significant biomarker in the field of biopharmaceutical analysis. It is not a standalone therapeutic agent but is known as a deamidation-sensitive signature peptide derived from the complementarity-determining region (CDR) of Trastuzumab (marketed as Herceptin), a monoclonal antibody used in cancer therapy.[1][2] The acetate salt form of this peptide is typically a result of standard solid-phase peptide synthesis and purification protocols, where acetate is used as a counter-ion.

This technical guide provides a comprehensive overview of the structural characterization of IYPTNGYTR. Its primary role is in monitoring the in-vivo metabolism and degradation of Trastuzumab, making its analysis crucial for pharmacokinetic and quality control studies.[1][2] The focus of existing research has been on its analytical characterization via mass spectrometry rather than a de novo determination of its three-dimensional structure.

Physicochemical Properties

The fundamental physicochemical properties of the IYPTNGYTR peptide can be calculated from its amino acid sequence.



Property	Value
Amino Acid Sequence	lle-Tyr-Pro-Thr-Asn-Gly-Tyr-Thr-Arg (IYPTNGYTR)
Molecular Formula	C49H74N12O15
Average Molecular Weight	1087.18 Da
Monoisotopic Molecular Weight	1086.5363 Da
Isoelectric Point (pI)	9.74
Charge at pH 7	+1

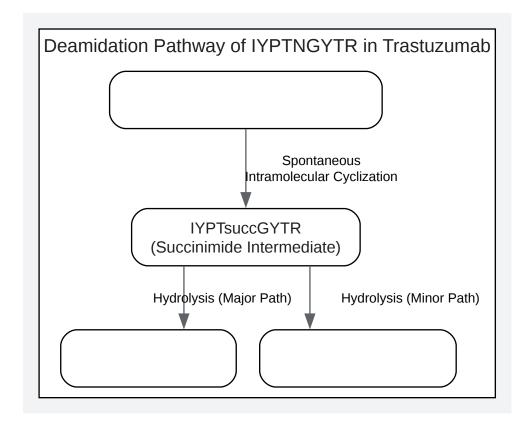
Note: These properties are calculated based on the peptide sequence and do not account for the acetate counter-ion.

Core Application: A Biomarker for Trastuzumab Degradation

The primary significance of IYPTNGYTR lies in its susceptibility to deamidation at the Asparagine (Asn, N) residue.[2] This non-enzymatic modification is a common degradation pathway for therapeutic proteins, potentially impacting their efficacy and safety. The Asn residue in the IYPTNGYTR sequence can be converted into aspartate (Asp, D), isoaspartate (isoAsp), or a succinimide intermediate.[2][3] Liquid chromatography-mass spectrometry (LC-MS/MS) methods are employed to quantify the native peptide and its degradation products, thereby providing a precise measure of Trastuzumab stability and biotransformation in vivo.[2] [4] This deamidation has been shown to cause a loss of recognition by antibodies used in traditional ELISA assays, highlighting the advantage of MS-based methods.[2][3]

The degradation pathway is a key logical relationship for understanding the peptide's role.





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Figure 1. Deamidation pathway of the IYPTNGYTR peptide.

Analytical Characterization and Quantitative Data

The structural characterization of IYPTNGYTR is predominantly defined by data from LC-MS/MS analysis. These methods use multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) to specifically detect and quantify the peptide.

Mass Spectrometry Data

The following table summarizes key mass spectrometry parameters used for the quantification of IYPTNGYTR.



Parameter	Value	Reference(s)
Parent Ion (m/z)	542.8 [M+2H]2+	[5]
Fragment Ion (m/z)	404.7	[5]
MRM Transition	542.8 -> 404.7	[5]

Chromatographic Data

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for separating IYPTNGYTR from other tryptic peptides.

Parameter	Value	Reference(s)
Column Type	C18	[6],[7]
Retention Time	3.96 min	[5]
Retention Time (replicate)	7.02 min (under different conditions)	[8]

Note: Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, gradient, flow rate) and are provided here as examples from cited literature.

Experimental Protocols

The following sections detail the methodologies used for the analysis of IYPTNGYTR in its typical context: the quantification of Trastuzumab in a biological matrix.

Sample Preparation: Tryptic Digestion of Trastuzumab

This protocol describes the "bottom-up" proteomics approach to generate the IYPTNGYTR signature peptide from plasma samples containing Trastuzumab.

Objective: To enzymatically digest Trastuzumab to liberate the IYPTNGYTR peptide for LC-MS/MS analysis.



Methodology:

- Immunocapture (Optional but Recommended): Trastuzumab is first isolated from the plasma matrix using an immunocapture technique (e.g., using Protein A beads) to reduce sample complexity.[5]
- Denaturation, Reduction, and Alkylation: The captured antibody is denatured, its disulfide bonds are reduced (e.g., with dithiothreitol, DTT), and the resulting free thiols are alkylated (e.g., with iodoacetamide, IAM) to prevent refolding.
- Enzymatic Digestion: A 50 μL plasma sample is processed for digestion.[2][3] Trypsin is added to the prepared protein sample. The digestion is performed at 37°C for 3 hours at a controlled pH of 7.0.[2][3] This specific pH is chosen to ensure reasonable digestion efficiency (>80%) while minimizing the artificial induction of deamidation (<1%) during the sample preparation process itself.[2][3]
- Reaction Quenching: The digestion is stopped by adding an acid, such as 0.5% formic acid, which also prepares the sample for RP-HPLC analysis.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Objective: To separate, identify, and quantify the IYPTNGYTR peptide and its deamidated forms.

Methodology:

- Chromatographic System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system is used.[7][9]
- Column: A reversed-phase C18 column (e.g., Acclaim PepMap100, Kinetex C18) is commonly employed.[6][7]
- Mobile Phases:
 - Mobile Phase A: 0.1% Formic Acid in Water.[6][7]



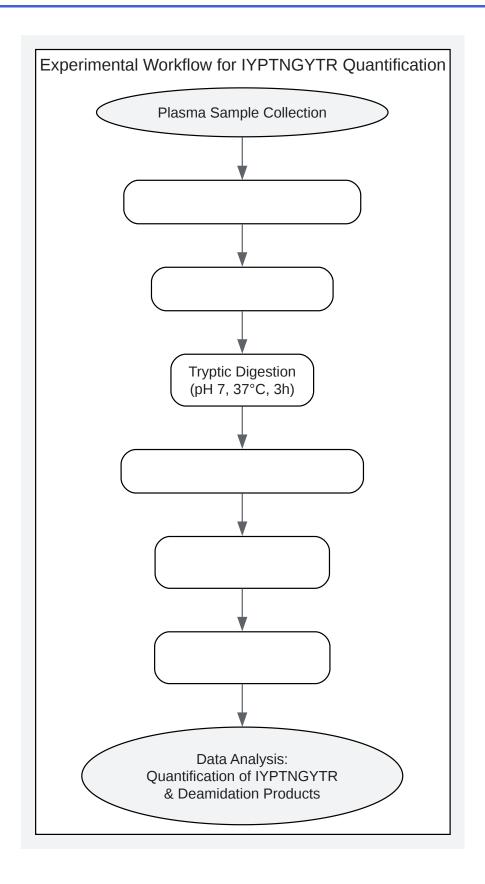




- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6][7]
- Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides. A typical gradient might run from 2% to 50% B over 60 minutes at a flow rate of 300 nL/min for nanoLC systems.[6]
- Mass Spectrometry Detection:
 - The column effluent is introduced into a mass spectrometer, typically a triple quadrupole
 (TQ-S) or Q-TOF instrument, via electrospray ionization (ESI).[3][6]
 - The instrument is operated in a data-dependent acquisition or selected reaction monitoring (SRM) mode to specifically monitor the transition of the IYPTNGYTR precursor ion to its characteristic fragment ion (e.g., 542.8 -> 404.7).[3][5]

The entire analytical process can be visualized as a workflow.





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Figure 2. Workflow for analysis of IYPTNGYTR from plasma.



Higher-Order Structure (HOS) Analysis

While extensive data exists for the analytical quantification of IYPTNGYTR as a tryptic peptide, dedicated studies on the higher-order structure (e.g., 3D conformation) of the isolated IYPTNGYTR acetate peptide are not prominent in publicly available literature. Such characterization is typically performed for larger, structurally complex biologics.[10][11]

Should such a characterization be required, the following techniques would be appropriate:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR experiments (like TOCSY and NOESY) on an isotopically labeled (13C, 15N) peptide sample could determine its solution-state 3D structure.[12][13] For a peptide of this size, NMR can provide atomiclevel resolution of its conformation.[10]
- Circular Dichroism (CD) Spectroscopy: CD spectroscopy would be used to determine the secondary structural elements of the peptide in various solvent conditions, indicating whether it adopts a random coil, helical, or beta-sheet conformation.
- X-ray Crystallography: If the peptide can be crystallized, X-ray crystallography would provide a high-resolution model of its solid-state 3D structure.

Conclusion

IYPTNGYTR acetate is a peptide of significant analytical importance, serving as a critical signature peptide for the quantification and stability assessment of the therapeutic antibody Trastuzumab. Its structural characterization is primarily defined by liquid chromatography-mass spectrometry, which provides precise data on its identity, purity, and chemical modifications, most notably deamidation. While its role as a biomarker is well-documented with robust analytical protocols, the de novo characterization of its higher-order structure as an isolated peptide is not a current focus of research. The methodologies and data presented here form a comprehensive guide for researchers and professionals involved in the bioanalysis of Trastuzumab and other protein-based therapeutics.

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